4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide is a synthetic organic compound that features an imidazole ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Imidazole Ring to Benzamide: The imidazole ring is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of an imidazole derivative with a benzoyl chloride derivative under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with the benzamide derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the benzamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole or benzamide derivatives.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide
- 4-(imidazol-1-ylmethyl)-N-(2-ethylphenyl)benzamide
- 4-(imidazol-1-ylmethyl)-N-(2-tert-butylphenyl)benzamide
Uniqueness
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity and selectivity towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15(2)18-5-3-4-6-19(18)22-20(24)17-9-7-16(8-10-17)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQWJBWPNHISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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